2-Fluoro-4-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Fluoro-4-methylpyridine and related derivatives has been achieved through various methods. Shi Qunfeng et al. (2012) demonstrated a synthesis route starting from methyl 3-methylpyridine-2-carboxylate through oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, achieving an overall yield of about 18% (Shi Qunfeng et al., 2012). Additionally, J. Pesti et al. (2000) explored the functionalization of 2-Fluoro-4-methylpyridine by chlorination, hydrolysis, and methanesulfonylation to prepare novel alkylating agents for drug synthesis (J. Pesti et al., 2000).
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-methylpyridine enables its participation in diverse chemical transformations. The presence of the fluoro group influences its reactivity and electronic properties, making it a valuable component in the synthesis of complex molecules.
Chemical Reactions and Properties
U. Wittmann et al. (2006) reported a novel synthetic pathway to 4-fluoropyridines, showcasing the versatility of 2-fluoroallylic alcohols in constructing pyridine cores through a series of rearrangements and cycloadditions (U. Wittmann et al., 2006). This highlights the chemical reactivity and potential applications of 2-Fluoro-4-methylpyridine in synthesizing complex heterocyclic compounds.
Scientific Research Applications
Synthesis and Use in Drug Development :
- 2-Fluoro-4-methylpyridine is effectively functionalized for synthesizing the cognition enhancer drug candidate DMP 543, an acetylcholine release-enhancing agent (Pesti et al., 2000).
Role in the Synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate :
- It is involved in the synthesis process of Methyl 4-fluoro-3-methylpyridine-2-carboxylate, which is synthesized from methyl 3-methylpyridine-2-carboxylate through a series of reactions (Shi Qunfeng et al., 2012).
Molecular Study for Biological Importance :
- A detailed molecular study of 2-Fluoro-4-iodo-5-methylpyridine (closely related to 2-Fluoro-4-methylpyridine) has been conducted. This includes analyzing intramolecular hydrogen bonding, molecular electrostatic potential, and biological importance, suggesting potential drug behavior (Selvakumari et al., 2022).
Development of PET Tracers for Brain Imaging :
- 2-Fluoro-4-methylpyridine derivatives have been used in developing PET tracers like [(11)C]MFTC for imaging fatty acid amide hydrolase in rat and monkey brains (Kumata et al., 2015).
Synthesis of 4-Fluoropyridines :
- Novel synthetic pathways based on 2-Fluoro-4-methylpyridine derivatives have been developed to create 4-fluoropyridines with various substituents, indicating its versatility in organic synthesis (Wittmann et al., 2006).
Spectroscopic and Electrophoretic Study :
- Studies include spectroscopic and electrophoretic investigations of methylpyridines, where 2-Fluoro-4-methylpyridine is a significant component (Wren, 1991).
Synthesis of Iridium Complexes for Optical Applications :
- It is used in the synthesis of blue phosphorescent iridium complexes, demonstrating its utility in the development of materials with specific optical properties (Xu et al., 2009).
Application in Radiofluorination :
- The compound plays a role in the study of radiofluorination, particularly in protecting groups for nucleophilic aromatic radiofluorination processes (Malik et al., 2011).
Safety And Hazards
2-Fluoro-4-methylpyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Future Directions
properties
IUPAC Name |
2-fluoro-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFAXMKJADVOGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372041 | |
Record name | 2-Fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylpyridine | |
CAS RN |
461-87-0 | |
Record name | 2-Fluoro-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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